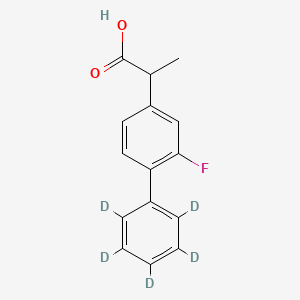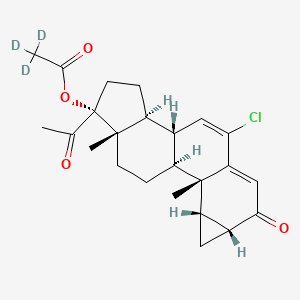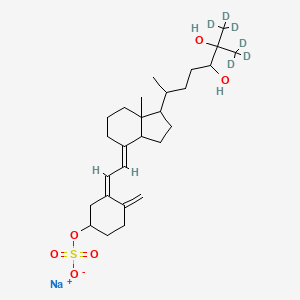
Secalciferol 3-sulfate-d6 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secalciferol 3-sulfate-d6 (sodium) is a deuterated form of secalciferol, a vitamin D analog. This compound is often used in biochemical research, particularly in studies involving vitamin D metabolism and its effects on various biological systems. The deuterium labeling (d6) helps in tracing and studying the metabolic pathways of the compound without altering its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:
Starting Material: The synthesis begins with the deuterated form of secalciferol.
Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Secalciferol.
Oxidation: Oxidized derivatives of secalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving vitamin D metabolism.
Biology: Helps in understanding the role of vitamin D in cellular processes.
Medicine: Used in research related to vitamin D deficiency and its treatment.
Industry: Employed in the development of vitamin D analogs for therapeutic use.
Wirkmechanismus
Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Secalciferol 3-sulfate-d6 (sodium) can be compared with other vitamin D analogs such as:
Calcitriol: The active form of vitamin D, which has a higher affinity for VDR.
Alfacalcidol: A synthetic analog used in the treatment of vitamin D deficiency.
Doxercalciferol: Another synthetic analog used in the management of secondary hyperparathyroidism.
Uniqueness
The uniqueness of Secalciferol 3-sulfate-d6 (sodium) lies in its deuterium labeling, which allows for detailed metabolic studies without altering its biological activity. This makes it a valuable tool in research focused on vitamin D metabolism and its physiological effects.
Eigenschaften
Molekularformel |
C27H43NaO6S |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3; |
InChI-Schlüssel |
UMPYWBPNSOTBJZ-LTSAOOBOSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+] |
Kanonische SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

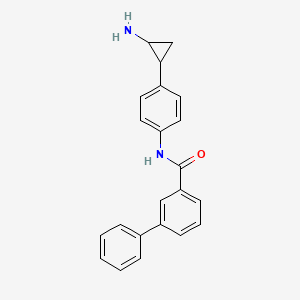


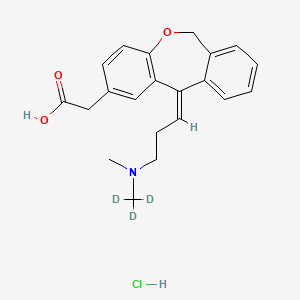
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)


